molecular formula C13H16BrN5 B6623897 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine

3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine

Cat. No.: B6623897
M. Wt: 322.20 g/mol
InChI Key: YJFNNCABLIHNNG-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a piperidine ring attached to a triazole moiety

Properties

IUPAC Name

3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5/c1-9-6-11(14)13(15-7-9)19-4-2-10(3-5-19)12-16-8-17-18-12/h6-8,10H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNNCABLIHNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N2CCC(CC2)C3=NC=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine typically involves multi-step organic reactionsThe triazole moiety is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.

Scientific Research Applications

3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The triazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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